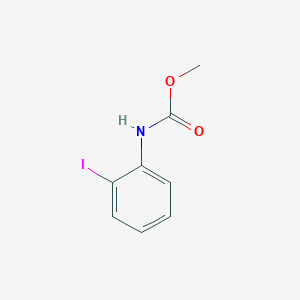
N-Cyano-N'-(2-hydroxyethyl)-N''-prop-2-en-1-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound contains a cyano group, a hydroxyethyl group, and a prop-2-en-1-yl group attached to a guanidine core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine typically involves the reaction of N-cyano-N-methylcarbamimidothioate with 2-hydroxyethyl amine. The hydroxyl group of the 2-hydroxyethyl amine is activated to facilitate the formation of the desired product . The reaction conditions often include the use of solvents such as 1,4-dioxane and catalysts like BF3·Et2O to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antihypertensive and cardiotonic activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyethyl and prop-2-en-1-yl groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine include:
- N-Cyano-N’-(2-hydroxyethyl)-3-pyridinecarboximidamide
- N-Cyano-N’-(2-hydroxyethyl)pyridine-3-carboximidamide
Uniqueness
N-Cyano-N’-(2-hydroxyethyl)-N’'-prop-2-en-1-ylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yl group differentiates it from other similar compounds and may contribute to its unique properties and applications.
Eigenschaften
CAS-Nummer |
110338-88-0 |
|---|---|
Molekularformel |
C7H12N4O |
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
1-cyano-2-(2-hydroxyethyl)-3-prop-2-enylguanidine |
InChI |
InChI=1S/C7H12N4O/c1-2-3-9-7(11-6-8)10-4-5-12/h2,12H,1,3-5H2,(H2,9,10,11) |
InChI-Schlüssel |
WVRZRVGLLLVPTF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=NCCO)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


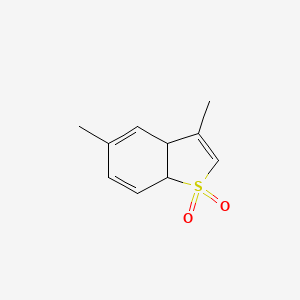
![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)

![8,8'-[Carbonylbis(azanediyl[1,1'-biphenyl]-2,3'-diylcarbonylazanediyl)]di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14328007.png)

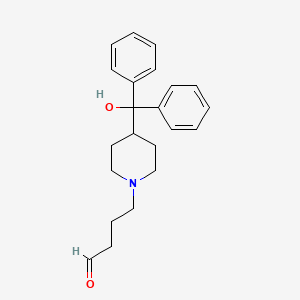

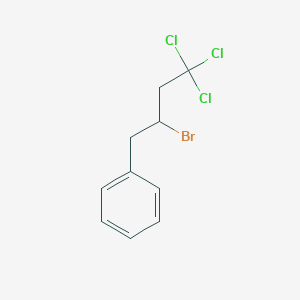
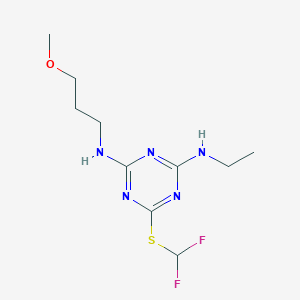

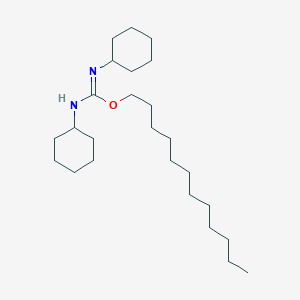
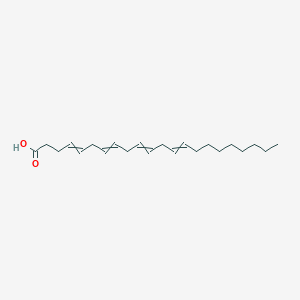
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
